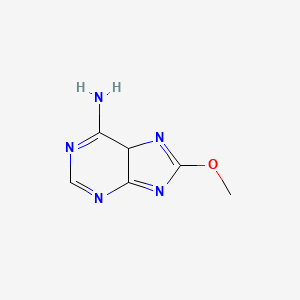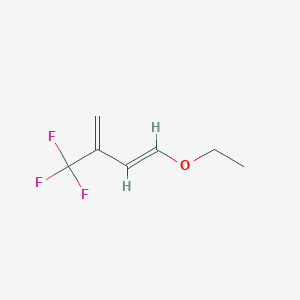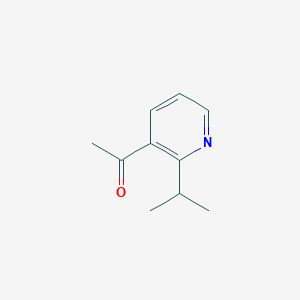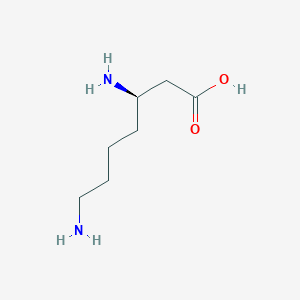
1-Amino-3-cyanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-cyanonaphthalene is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, where an amino group (-NH2) and a cyano group (-CN) are attached to the first and third positions of the naphthalene ring, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyanonaphthalene can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the nitration of naphthalene followed by reduction and subsequent cyano group introduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial use.
化学反应分析
Types of Reactions: 1-Amino-3-cyanonaphthalene undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
1-Amino-3-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-3-cyanonaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
相似化合物的比较
1-Aminonaphthalene: Similar in structure but lacks the cyano group.
1-Cyanonaphthalene: Similar in structure but lacks the amino group.
2-Amino-3-cyanonaphthalene: A positional isomer with the amino and cyano groups at different positions.
Uniqueness: 1-Amino-3-cyanonaphthalene is unique due to the presence of both an amino and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
91135-42-1 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-aminonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,13H2 |
InChI 键 |
XCJZOOWUCHTLMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)












